![molecular formula C14H15NO B2587223 3-[(Benzyloxy)methyl]aniline CAS No. 117401-77-1](/img/structure/B2587223.png)

3-[(Benzyloxy)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

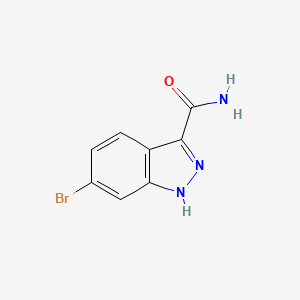

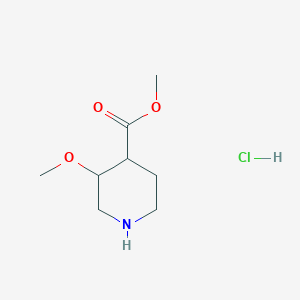

“3-[(Benzyloxy)methyl]aniline” is a chemical compound with the molecular formula C14H15NO . It is also known as 3-Benzyloxyaniline . The compound has a molecular weight of 213.28 .

Synthesis Analysis

The synthesis of “this compound” could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to an aniline group (NH2) and a benzyloxy group (OC6H5CH2) .

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 213.28 .

Scientific Research Applications

Synthesis of Benzoxazine Derivatives

Research highlights the synthesis of benzoxazine derivatives through the reaction paths of phenol, aniline, and formaldehyde. The study identifies N-hydroxymethyl aniline as a key intermediate that can react with itself or other reactants to form intermediates and subsequently benzoxazine and byproducts (Zhang et al., 2015).

Biological and Pharmaceutical Significance of Benzamides

Benzamides and their derivatives, which are structurally similar to 3-[(Benzyloxy)methyl]aniline, are noted for their significant biological and pharmaceutical applications. They are utilized in various industrial and agricultural sectors, emphasizing the ongoing research in the synthesis of new amide compounds (Kansız et al., 2018).

Aniline Degradation by Bacteria

The degradation of aniline, a compound related to this compound, by bacteria like Delftia sp. AN3 has been studied. This strain can use aniline as a sole carbon, nitrogen, and energy source, highlighting the potential environmental applications of these compounds in bioremediation (Liu et al., 2002).

DNA-Binding Studies and Antioxidant Activities

Research into bis(benzimidazol-2-ylmethyl)aniline derivatives, structurally related to this compound, demonstrates their potential in DNA-binding and exhibiting antioxidant activities. These studies indicate the significant potential of such compounds in biochemistry and medical research (Wu et al., 2014).

Synthesis and Characterization of Novel Biological Compounds

The synthesis and characterization of novel biological compounds, including aniline derivatives, have been extensively researched. These compounds have shown promise in various biological activities, including antidiabetic, anti-inflammatory, and anticancer activities (Kavitha et al., 2016).

Future Directions

properties

IUPAC Name |

3-(phenylmethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGZKYBHLZBSRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2587141.png)

![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2587143.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2587145.png)

![5,6-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2587150.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxylate](/img/structure/B2587151.png)

![(2E)-N-[3-(trifluoromethyl)phenyl]but-2-enediamide](/img/structure/B2587152.png)

![N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2587154.png)

![2-[(5-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2587162.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide](/img/structure/B2587163.png)